2-Bromo-1-phenylbutan-1-one 2-Bromo-1-phenylbutan-1-one
Brand Name: Vulcanchem
CAS No.: 73908-28-8
VCID: VC2310737
InChI: InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
SMILES: CCC(C(=O)C1=CC=CC=C1)Br
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol

2-Bromo-1-phenylbutan-1-one

CAS No.: 73908-28-8

Cat. No.: VC2310737

Molecular Formula: C10H11BrO

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-phenylbutan-1-one - 73908-28-8

Specification

CAS No. 73908-28-8
Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
IUPAC Name 2-bromo-1-phenylbutan-1-one
Standard InChI InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Standard InChI Key NDHOJNYNXYLUCR-UHFFFAOYSA-N
SMILES CCC(C(=O)C1=CC=CC=C1)Br
Canonical SMILES CCC(C(=O)C1=CC=CC=C1)Br

Introduction

Chemical Structure and Properties

Molecular Structure

2-Bromo-1-phenylbutan-1-one consists of a phenyl group attached to a carbonyl (C=O), which is connected to a butane chain with a bromine atom at the second (alpha) position. Its molecular formula is C₁₀H₁₁BrO, differing from the pentanone analog (C₁₁H₁₃BrO) by one carbon atom in the alkyl chain .

Chemical Reactivity

As an α-bromoketone, this compound possesses reactive sites that make it valuable in organic synthesis:

  • The carbonyl group serves as an electrophilic center

  • The α-bromo substituent functions as an excellent leaving group in nucleophilic substitution reactions

  • The phenyl ring provides opportunities for further functionalization

These reactive features contribute to its utility as a versatile building block in chemical synthesis, particularly for heterocyclic compounds and pharmaceutical intermediates.

Spectroscopic Characterization

Infrared Spectroscopy

Characteristic IR absorption bands for 2-Bromo-1-phenylbutan-1-one would likely include:

  • Strong C=O stretching around 1680-1700 cm⁻¹

  • C-Br stretching in the 500-600 cm⁻¹ range

  • Aromatic C=C stretching around 1450-1600 cm⁻¹

  • Aliphatic C-H stretching in the 2850-2950 cm⁻¹ region

Mass Spectrometry

The compound would be expected to show characteristic fragmentation patterns:

  • Molecular ion peaks reflecting the isotope pattern of bromine (M⁺ and M+2⁺ with nearly equal intensity)

  • Loss of bromine (M-Br)⁺

  • Benzoyl fragment (C₇H₅O⁺) as a common fragment

Synthesis Methods

Direct Bromination of the Ketone

Based on synthetic methods for similar compounds, 2-Bromo-1-phenylbutan-1-one could be prepared through direct bromination of 1-phenylbutan-1-one (butyrophenone). This approach typically employs molecular bromine or N-bromosuccinimide (NBS) as the brominating agent .

Table 1: Potential Bromination Reaction Conditions

Brominating AgentSolventCatalyst/AdditiveTemperatureExpected Yield
Br₂CCl₄ or CH₂Cl₂Acid catalyst0-25°C70-85%
NBSCCl₄Benzoyl peroxideReflux75-90%
CuBr₂Ethyl acetate-Room temperature65-80%

Modified Sodium Bromide Method

Another potential synthetic route could be adapted from the method described for 2-Bromo-1-phenyl-pentan-1-one, using sodium bromide with hydrogen peroxide and hydrochloric acid. This method is particularly appealing for its use of more environmentally friendly reagents .

Proposed Synthesis Protocol:

  • Add 1-phenylbutan-1-one and sodium bromide to a reaction flask

  • Add 30% hydrochloric acid

  • Slowly add hydrogen peroxide dropwise

  • Allow reaction to proceed for 1-2 hours with monitoring

  • After completion, separate layers and wash with saturated sodium carbonate and saline

  • Dry and concentrate to obtain the product

The expected yield from this method would be approximately 90-95%, based on results reported for the pentanone analog .

Electrochemical Bromination

Drawing from advancements in electrochemical halogenation methods mentioned for related compounds, an electrochemical approach could potentially offer a greener alternative for synthesizing 2-Bromo-1-phenylbutan-1-one.

Applications in Research and Chemistry

As a Synthetic Intermediate

2-Bromo-1-phenylbutan-1-one serves as a valuable synthetic intermediate due to its reactive functional groups. The α-bromo ketone functionality enables various transformations:

  • Nucleophilic substitution reactions leading to:

    • Amino ketones through reaction with amines

    • Hydroxy ketones via hydrolysis

    • Thioethers through reaction with thiols

  • Cyclization reactions to form:

    • Heterocyclic compounds including pyrazoles, oxazoles, and thiazoles

    • Five and six-membered ring systems with biological activity

  • Cross-coupling reactions:

    • Suzuki-Miyaura coupling to introduce aryl groups

    • Sonogashira coupling for alkyne introduction

Theoretical Research Value

The compound also holds value in theoretical and mechanistic studies:

  • Investigation of stereoselective reactions

  • Study of reaction mechanisms involving α-haloketones

  • Exploration of structure-activity relationships in biological systems

Comparison with Structurally Related Compounds

Comparison with 2-Bromo-1-phenyl-pentan-1-one

2-Bromo-1-phenyl-pentan-1-one (CAS No. 49851-31-2) differs from our target compound by having an additional methylene group in the alkyl chain .

Table 2: Comparison of Butanone vs. Pentanone Derivatives

Property2-Bromo-1-phenylbutan-1-one2-Bromo-1-phenyl-pentan-1-one
Molecular FormulaC₁₀H₁₁BrOC₁₁H₁₃BrO
Molecular Weight227.10241.12
Physical StateLikely oily liquidYellow oily liquid
Synthetic ApproachSimilar bromination methodsNaBr/H₂O₂/HCl method documented
ApplicationsSynthetic intermediateReagent in organic synthesis, pharmaceutical intermediate

The shorter alkyl chain in 2-Bromo-1-phenylbutan-1-one would likely result in:

  • Slightly higher reactivity of the α-bromo position

  • Potentially different crystallization behavior

  • Altered lipophilicity affecting biological membrane penetration

  • Different interaction patterns with biological targets

Comparison with 2-Chloro-1-phenylbutan-1-one

2-Chloro-1-phenylbutan-1-one represents the chloro analog of our target compound, with the bromine atom replaced by chlorine.

Table 3: Comparison of Bromo vs. Chloro Derivatives

Property2-Bromo-1-phenylbutan-1-one2-Chloro-1-phenylbutan-1-one
Leaving Group AbilityHigher (C-Br bond is weaker)Lower (C-Cl bond is stronger)
Reactivity in Nucleophilic SubstitutionGenerally more reactiveLess reactive
Bond LengthLonger C-Br bondShorter C-Cl bond
ApplicationsSimilar but potentially more reactiveDocumented antimicrobial properties

The difference in halogen atom affects several key properties:

  • The C-Br bond is longer and weaker than the C-Cl bond, making bromides generally better leaving groups in nucleophilic substitution reactions

  • The bromine atom is larger and more polarizable than chlorine, potentially affecting crystal packing and intermolecular interactions

  • Different electronic effects on the carbonyl group may influence reactivity patterns

Comparison with 2-Bromo-1-(1-phenyl)ethanone

2-Bromo-1-(1-phenyl)ethanone, with spectroscopic data provided in the search results, represents a shorter chain analog of our target compound .

Table 4: Comparison with Shorter Chain Analog

Property2-Bromo-1-phenylbutan-1-one2-Bromo-1-(1-phenyl)ethanone
Alkyl ChainButyl (4 carbons)Methyl (1 carbon)
Physical StateLikely oily liquidSolid (m.p. 49-50°C)
¹H NMRComplex pattern for butyl chainSimpler spectrum with singlet at δ 4.46 ppm for CH₂Br
Steric FactorsGreater steric hindrance near reaction centerLess steric hindrance

The extended alkyl chain in 2-Bromo-1-phenylbutan-1-one introduces:

  • Increased lipophilicity

  • Different steric environment around the reactive center

  • Altered physical properties including melting/boiling points

  • Different conformational flexibility

Research Challenges and Future Directions

Synthetic Optimization

Further research on 2-Bromo-1-phenylbutan-1-one could focus on:

  • Developing greener synthetic methodologies with reduced environmental impact

  • Improving stereoselectivity in the bromination step

  • Scaling up synthesis for industrial applications

  • Exploring catalytic approaches to enhance efficiency

Structural Modifications

Structure-activity relationship studies could investigate:

  • The effect of substituents on the phenyl ring

  • The influence of alkyl chain length on reactivity and biological activity

  • The development of more stable analogs for specific applications

Analytical Methods

Advanced characterization techniques could be applied:

  • X-ray crystallography to determine precise structural parameters

  • Advanced NMR techniques for conformational analysis

  • Computational studies to predict reactivity and properties

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